molecular formula C7H6F3NO3 B14561210 (2,2,2-Trifluoroethoxy)methyl 2-cyanoprop-2-enoate CAS No. 61660-15-9

(2,2,2-Trifluoroethoxy)methyl 2-cyanoprop-2-enoate

Cat. No.: B14561210
CAS No.: 61660-15-9
M. Wt: 209.12 g/mol
InChI Key: BAUSJSMMQRVRLI-UHFFFAOYSA-N
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Description

(2,2,2-Trifluoroethoxy)methyl 2-cyanoprop-2-enoate is an organic compound with a unique structure that includes a trifluoroethoxy group and a cyano group attached to a propenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,2-Trifluoroethoxy)methyl 2-cyanoprop-2-enoate typically involves the reaction of 2,2,2-trifluoroethanol with a suitable cyanoacrylate ester. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester. Common reagents used in this synthesis include trifluoroacetic anhydride and a base such as triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trifluoroethoxy)methyl 2-cyanoprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields 2,2,2-trifluoroethanol and the corresponding carboxylic acid, while nucleophilic substitution can produce a variety of substituted derivatives .

Scientific Research Applications

(2,2,2-Trifluoroethoxy)methyl 2-cyanoprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2,2-Trifluoroethoxy)methyl 2-cyanoprop-2-enoate involves its interaction with various molecular targets. The trifluoroethoxy group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes. Additionally, the cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2,2-Trifluoroethoxy)methyl 2-cyanoprop-2-enoate is unique due to the presence of both the trifluoroethoxy and cyano groups, which confer distinct chemical and physical properties.

Properties

CAS No.

61660-15-9

Molecular Formula

C7H6F3NO3

Molecular Weight

209.12 g/mol

IUPAC Name

2,2,2-trifluoroethoxymethyl 2-cyanoprop-2-enoate

InChI

InChI=1S/C7H6F3NO3/c1-5(2-11)6(12)14-4-13-3-7(8,9)10/h1,3-4H2

InChI Key

BAUSJSMMQRVRLI-UHFFFAOYSA-N

Canonical SMILES

C=C(C#N)C(=O)OCOCC(F)(F)F

Origin of Product

United States

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